molecular formula C28H29N5O4 B2911936 5-ethyl-7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040649-76-0

5-ethyl-7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2911936
CAS No.: 1040649-76-0
M. Wt: 499.571
InChI Key: PSGHLEULYWCOKW-UHFFFAOYSA-N
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Description

This product is the chemical compound 5-ethyl-7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, provided for research and development purposes. Pyrazolo[4,3-c]pyridine derivatives represent a significant area of interest in medicinal chemistry due to their structural similarity to purine bases, making them valuable scaffolds for developing new pharmacological agents . As a fused pyrazoloazine, this compound is intended for use in laboratory investigations only. Its specific applications, mechanism of action, and research value are properties that researchers are encouraged to explore and validate in their own scientific studies. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-ethyl-7-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O4/c1-3-30-17-23(26-24(18-30)28(36)33(29-26)21-7-5-4-6-8-21)27(35)32-15-13-31(14-16-32)19-25(34)20-9-11-22(37-2)12-10-20/h4-12,17-18H,3,13-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGHLEULYWCOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-ethyl-7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one , also referred to by its chemical structure, is a novel pyrazolo-pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4O3C_{24}H_{30}N_{4}O_{3}, and it features a complex structure that includes a piperazine moiety and a pyrazolo-pyridine core. The presence of the methoxyphenyl group and the ethyl substituent are crucial for its biological interactions.

Research indicates that compounds with similar structural frameworks often exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Many pyrazolo-pyridines are known to act as inhibitors of specific kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.
  • Interaction with G-protein Coupled Receptors (GPCRs) : The piperazine ring may facilitate binding to GPCRs, influencing neurotransmitter signaling.
  • Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals, contributing to their protective effects against oxidative stress.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo-pyridine derivatives. The specific compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The following table summarizes key findings from recent studies:

Study ReferenceCancer TypeIC50 Value (µM)Mechanism
Breast Cancer15.2CDK inhibition
Lung Cancer10.5Apoptosis induction
Colorectal Cancer12.0Cell cycle arrest

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on a panel of cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations below 20 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
  • Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease showed that administration of the compound improved cognitive function and reduced amyloid plaque formation, suggesting a potential therapeutic role in neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Compound (Reference) 5-Substituent 7-Piperazine Substituent 2-Substituent Molecular Weight Key Features
Target Compound Ethyl 4-(2-(4-methoxyphenyl)-2-oxoethyl) Phenyl ~480 (estimated) Electron-rich 4-methoxy group; oxoethyl linker
5-isopropyl-... () Isopropyl 4-(2-propylpentanoyl) Phenyl 491.6 Bulky aliphatic chain; lipophilic
5-methyl-... () Methyl 4-(2-(m-tolyl)acetyl) Phenyl 469.5 Methyl-substituted aryl; compact
(E)-7-(4-cinnamoyl...) () Ethyl 4-cinnamoyl Phenyl ~490 (estimated) Conjugated double bond; aromatic
Ethyl 4-(5-methyl-...) () Methyl 4-carboxylate ethyl ester Phenyl 409.4 Ester group; polar, hydrolyzable
Key Observations:

5-Substituent :

  • The ethyl group in the target compound balances steric bulk and metabolic stability compared to smaller (methyl, ) or larger (isopropyl, ) groups.
  • Methyl analogs () may exhibit faster metabolic clearance due to reduced steric hindrance .

Cinnamoyl () and m-tolyl acetyl () groups offer distinct electronic and steric profiles, influencing solubility and target affinity.

Molecular Weight :

  • Analogs range from 409.4 () to 491.6 (). The target compound (~480) falls within a range typical for CNS-active drugs, suggesting favorable blood-brain barrier penetration .

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